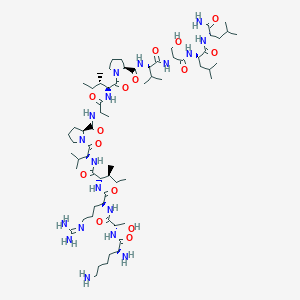
Innate defense regulator peptide-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Innate defense regulator peptide-1 is a synthetic host defense peptide derivative known for its strong immunomodulatory properties. It is designed to modulate the innate immune response, enhancing the body’s ability to fight infections and reduce inflammation without directly targeting pathogens . This peptide has shown promise in various therapeutic applications, including cancer immunotherapy and treatment of inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Innate defense regulator peptide-1 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and other analytical techniques .
Chemical Reactions Analysis
Types of Reactions
Innate defense regulator peptide-1 undergoes various chemical reactions, including:
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
Oxidation: Sulfoxides and disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Innate defense regulator peptide-1 has a wide range of scientific research applications:
Mechanism of Action
Innate defense regulator peptide-1 exerts its effects by modulating the innate immune response. It interacts with various molecular targets, including transmembrane G protein-coupled receptors and transcription factors. This interaction leads to the activation of signaling pathways that enhance the production of chemokines and cytokines, promoting the recruitment of immune cells to the site of infection or inflammation . Additionally, the peptide suppresses the production of pro-inflammatory cytokines, reducing excessive inflammation .
Comparison with Similar Compounds
Similar Compounds
Cathelicidins: Natural antimicrobial peptides with immunomodulatory properties.
Defensins: Another class of natural antimicrobial peptides that play a role in the innate immune response.
Synthetic Host Defense Peptides: Designed to mimic the properties of natural antimicrobial peptides.
Uniqueness
Innate defense regulator peptide-1 is unique in its ability to modulate the immune response without directly targeting pathogens. This property reduces the risk of developing resistance and makes it a valuable complement to traditional antimicrobial therapies . Additionally, its synthetic nature allows for precise control over its structure and function, enabling the design of peptides with enhanced immunomodulatory activities .
Biological Activity
Innate Defense Regulator Peptide-1 (IDR-1) is a synthetic derivative of host defense peptides (HDPs) that has garnered attention for its immunomodulatory properties. Unlike traditional antimicrobial agents, IDR-1 does not exert direct antimicrobial effects; instead, it enhances the innate immune response, making it a potential candidate for therapeutic applications in various inflammatory and infectious diseases.
IDR-1 functions primarily through the modulation of immune cell activity, particularly in monocytes and macrophages. Research indicates that IDR-1 significantly influences gene expression in these cells, leading to the induction of various cytokines and chemokines. This modulation enhances the body’s natural immune response against pathogens without directly killing them, which is particularly beneficial in reducing inflammation and preventing tissue damage associated with infections .
Key Findings and Case Studies
- Wound Healing :
- Neuroprotection :
- Severe Malaria :
- Implant Infection :
Comparative Efficacy of IDR Peptides
The following table summarizes the biological activities of various IDR peptides based on recent research:
Properties
Molecular Formula |
C65H118N18O15 |
|---|---|
Molecular Weight |
1391.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H118N18O15/c1-14-37(11)50(80-55(89)41(22-18-26-71-65(69)70)73-57(91)44(31-84)76-54(88)40(67)21-16-17-25-66)62(96)79-49(36(9)10)63(97)82-27-19-23-46(82)59(93)72-39(13)53(87)81-51(38(12)15-2)64(98)83-28-20-24-47(83)60(94)78-48(35(7)8)61(95)77-45(32-85)58(92)75-43(30-34(5)6)56(90)74-42(52(68)86)29-33(3)4/h33-51,84-85H,14-32,66-67H2,1-13H3,(H2,68,86)(H,72,93)(H,73,91)(H,74,90)(H,75,92)(H,76,88)(H,77,95)(H,78,94)(H,79,96)(H,80,89)(H,81,87)(H4,69,70,71)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI Key |
WXRGGPLCKMBEAF-OLAWGTLASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















